molecular formula C24H19ClN2O2 B3608663 6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide

6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide

Cat. No. B3608663
M. Wt: 402.9 g/mol
InChI Key: VMUQOZIYMCHBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide, also known as CQMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CQMA belongs to the class of quinolinecarboxamide compounds, which are known for their diverse biological activities.

Scientific Research Applications

6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, infectious disease research, and neuroscience research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In infectious disease research, this compound has been shown to have antiviral activity against dengue virus and chikungunya virus. In neuroscience research, this compound has been shown to have neuroprotective effects against oxidative stress and to improve cognitive function.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In infectious disease research, this compound has been shown to inhibit viral replication by interfering with viral entry and viral RNA synthesis. In neuroscience research, this compound has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth, and decrease cell migration. In infectious disease research, this compound has been shown to inhibit viral replication, reduce viral load, and decrease inflammation. In neuroscience research, this compound has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of 6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is its broad range of potential applications in scientific research. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Another limitation is its limited bioavailability, which can reduce its effectiveness in vivo.

Future Directions

There are many potential future directions for research on 6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide. One direction is to further investigate its potential applications in cancer research, infectious disease research, and neuroscience research. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, future research could focus on developing new formulations of this compound that improve its solubility and bioavailability. Finally, further studies could be conducted to elucidate the precise mechanism of action of this compound.

properties

IUPAC Name

6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-15-7-3-4-8-17(15)22-14-19(18-13-16(25)11-12-20(18)26-22)24(28)27-21-9-5-6-10-23(21)29-2/h3-14H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUQOZIYMCHBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
Reactant of Route 5
6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
Reactant of Route 6
6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.